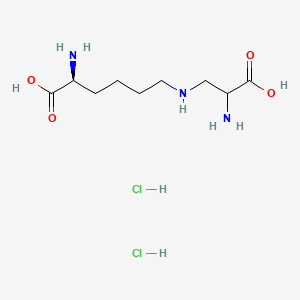

Dichlorhydrate de lysinoalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lysinoalanine Dihydrochloride, also known as Lysinoalanine Dihydrochloride, is a useful research compound. Its molecular formula is C9H21Cl2N3O4 and its molecular weight is 306.19. The purity is usually 95%.

BenchChem offers high-quality Lysinoalanine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lysinoalanine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement des aliments

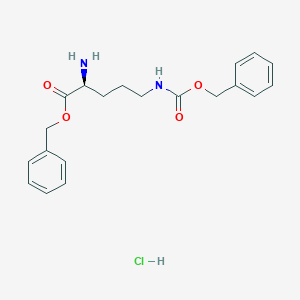

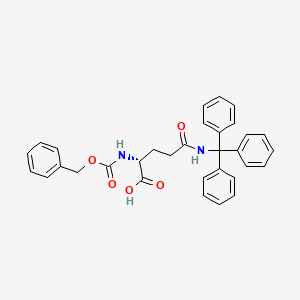

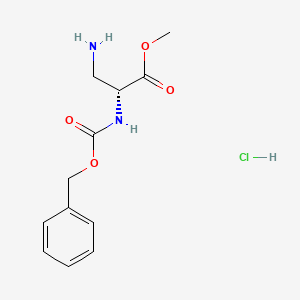

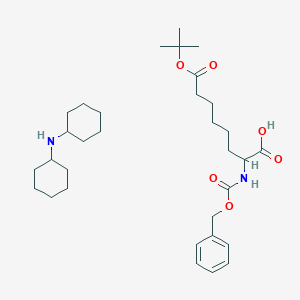

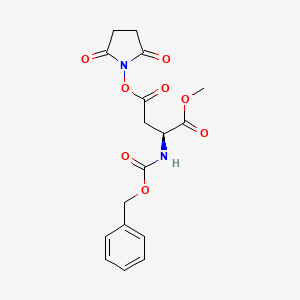

La lysinoalanine se forme lors du traitement thermique et alcalin des protéines alimentaires, un processus courant dans la production alimentaire {svg_1} {svg_2}. La formation de lysinoalanine est un processus en deux étapes impliquant l'élimination des résidus de cystéine et de sérine en un intermédiaire de déshydroalanine, suivi de la réaction de la double liaison de la déshydroalanine avec le groupe ∈-NH 2 de la lysine {svg_3} {svg_4}.

Qualité nutritionnelle

La présence de résidus de lysinoalanine le long d'une chaîne protéique peut affecter sa digestibilité et sa qualité nutritionnelle. Alors qu'elle diminue la digestibilité et la qualité nutritionnelle chez les rongeurs, elle améliore la qualité nutritionnelle chez les ruminants {svg_5} {svg_6}.

Protéines antimicrobiennes

La lysinoalanine et les composés apparentés se trouvent naturellement dans certains peptides et antibiotiques protéiques, notamment la duramycine, la cinnamycine, l'épidermine, la subtiline et la nisine, un conservateur alimentaire largement utilisé {svg_7} {svg_8}. Ces composés présentent des activités antimicrobiennes, qui sont censées être liées à leurs structures {svg_9} {svg_10}.

Réticulation des protéines

La lysinoalanine est un acide aminé réticulé qui se forme lors du traitement des protéines alimentaires. Les conditions qui favorisent ces transformations comprennent un pH élevé, la température et la durée d'exposition {svg_11} {svg_12}.

Minimiser la formation de lysinoalanine

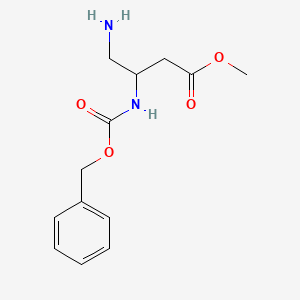

Certains facteurs peuvent minimiser la formation de lysinoalanine. Il s'agit notamment de la présence d'acides aminés contenant des SH tels que la cystéine, la N-acétyl-cystéine et le glutathion, de la déphosphorylation des esters O-phosphorylés et de l'acylation des groupes ∈-NH 2 des chaînes latérales de la lysine {svg_13} {svg_14}.

Implications pour la santé

Les lysinoalanines liées aux protéines et libres sont signalées pour induire un élargissement des noyaux des cellules rénales de rat {svg_15} {svg_16}. Cela suggère des implications potentielles pour la santé de la lysinoalanine, qui justifient des recherches supplémentaires.

Mécanisme D'action

Target of Action

Lysinoalanine primarily targets proteins , specifically those containing cysteine and serine residues . The compound interacts with these residues, leading to significant changes in the protein structure.

Mode of Action

The mechanism of lysinoalanine formation is a two-step process :

- Second, the double bond of dehydroalanine reacts with the ∈-NH 2 group of lysine to form a lysinoalanine crosslink .

Biochemical Pathways

The formation of lysinoalanine involves the elimination-addition reaction of threonine, which produces methyl-dehydroalanine. This compound then reacts with the NH 2 and SH groups to form methyl-lysinoalanine and methyl-lanthionine, respectively . The crosslinked amino acids lanthionine and methyl-lanthionine are formed by analogous nucleophilic addition reactions of the SH group of cysteine to dehydroalanine and methyl-dehydroalanine .

Pharmacokinetics

The presence of lysinoalanine residues along a protein chain is known to decrease digestibility and nutritional quality in rodents but enhances nutritional quality in ruminants .

Result of Action

The presence of lysinoalanine residues along a protein chain decreases digestibility and nutritional quality in rodents but enhances nutritional quality in ruminants . Protein-bound and free lysinoalanines are reported to induce enlargement of nuclei of rat kidney cells .

Action Environment

The formation of lysinoalanine is influenced by several environmental factors. Processing conditions that favor these transformations include high pH, temperature, and exposure time . Factors which minimize lysinoalanine formation include the presence of SH-containing amino acids such as cysteine, N-acetyl-cysteine, and glutathione, dephosphorylation of O-phosphoryl esters, and acylation of ∈-NH 2 groups of lysine side chains .

Propriétés

IUPAC Name |

(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4.2ClH/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16;;/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16);2*1H/t6-,7?;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWLEIXRHPXDAP-VNGAUYPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCC(C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.